molecular formula C8H7BO3 B1272953 Benzofuran-2-boronic acid CAS No. 98437-24-2

Benzofuran-2-boronic acid

Cat. No.: B1272953
CAS No.: 98437-24-2
M. Wt: 161.95 g/mol
InChI Key: PKRRNTJIHGOMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-ylboronic acid is an organic compound that belongs to the class of benzofuran derivatives. It is characterized by the presence of a boronic acid group attached to the benzofuran ring. This compound has garnered significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

Target of Action

Benzofuran-2-boronic acid is a biochemical reagent It’s known that boronic acids often interact with proteins and enzymes that have diols in their structure .

Mode of Action

It is used in the facile preparation of highly-functionalized, nitrogen-bearing diarylmethanes . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given its use in the preparation of highly-functionalized, nitrogen-bearing diarylmethanes , it may be involved in various biochemical reactions and pathways related to these compounds.

Pharmacokinetics

It is soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

It is known to be used in the preparation of highly-functionalized, nitrogen-bearing diarylmethanes , suggesting that it may have a role in the synthesis of these compounds and their subsequent biological effects.

Biochemical Analysis

Biochemical Properties

Benzofuran-2-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where this compound can inhibit proteases by binding to their active sites . Additionally, it can interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by inhibiting specific enzymes and proteins involved in these processes. For example, this compound has been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . This inhibition can affect cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture and oxygen. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of proteasome activity and changes in gene expression . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolic pathways in pharmacological studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins and accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-2-ylboronic acid typically involves the reaction of 2-bromobenzofuran with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction is carried out in an inert atmosphere, often at low temperatures (-78°C), followed by gradual warming to room temperature. The resulting product is then purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of benzofuran-2-ylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various benzofuran derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • 2-Benzofuranboronic acid
  • Benzo[b]furan-2-boronic acid
  • 2-Benzofurylboronic acid

Comparison: Benzofuran-2-ylboronic acid stands out due to its unique reactivity and stability in various chemical reactions. Compared to other similar compounds, it offers higher yields and greater efficiency in cross-coupling reactions, making it a preferred choice in organic synthesis .

Properties

IUPAC Name

1-benzofuran-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRRNTJIHGOMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2O1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379937
Record name Benzofuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98437-24-2
Record name Benzofuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]furan-2-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzofuran-2-boronic acid
Reactant of Route 2
Benzofuran-2-boronic acid
Reactant of Route 3
Benzofuran-2-boronic acid
Reactant of Route 4
Benzofuran-2-boronic acid
Reactant of Route 5
Benzofuran-2-boronic acid
Reactant of Route 6
Benzofuran-2-boronic acid
Customer
Q & A

Q1: How is Benzofuran-2-boronic acid utilized in synthesizing caged calcium compounds?

A2: this compound plays a crucial role as a building block in synthesizing novel calcium chelators with two-photon absorption properties. [] Through Suzuki–Miyaura coupling reactions, it can be incorporated into molecules like ethylene glycol tetraacetic acid (EGTA) derivatives. These modified EGTA molecules, such as NPBF-EGTA, exhibit high two-photon absorption in the near-infrared region, enabling their use in photo-uncaging reactions for controlled calcium release in biological systems. []

Q2: Can you elaborate on the selectivity of this compound towards different types of amines?

A3: Research indicates that this compound displays selectivity towards tertiary amines, including triethylamine (TEA), in the palladium-catalyzed dimerization reaction. [] While other amines might participate in the reaction, tertiary amines demonstrate a significantly more pronounced fluorescence enhancement, making the assay particularly sensitive to this class of amines. []

Q3: What analytical techniques are commonly employed in studying this compound and its derivatives?

A4: Fluorescence spectroscopy is a key technique used to monitor the reaction of this compound with amines in the presence of a palladium catalyst. [] The increase in fluorescence intensity directly correlates with the amine concentration, enabling quantitative analysis. Additionally, techniques like Suzuki–Miyaura coupling reactions, often coupled with chromatographic and spectroscopic methods, are crucial for synthesizing and characterizing this compound derivatives like the caged calcium compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.